molecular formula C9H5BrFNO2S B2979058 6-Bromoquinoline-8-sulfonyl fluoride CAS No. 2138426-76-1

6-Bromoquinoline-8-sulfonyl fluoride

Cat. No. B2979058
M. Wt: 290.11
InChI Key: WCLQMWPTVPNZNM-UHFFFAOYSA-N
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Description

6-Bromoquinoline-8-sulfonyl fluoride is a chemical compound with the molecular formula C~9~H~5~BrFNO~2~S . It falls within the class of quinoline derivatives and contains a sulfonyl fluoride functional group. The compound’s structure consists of a quinoline ring system with a bromine atom at position 6 and a sulfonyl fluoride group attached to position 8. This compound exhibits interesting reactivity due to the presence of both the sulfonyl fluoride and quinoline moieties.



Molecular Structure Analysis

The molecular structure of 6-Bromoquinoline-8-sulfonyl fluoride is crucial for understanding its properties and reactivity. The quinoline ring imparts aromaticity, while the sulfonyl fluoride group introduces electrophilicity. Researchers have characterized this compound using techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry.



Chemical Reactions Analysis

The reactivity of 6-Bromoquinoline-8-sulfonyl fluoride is diverse. It can participate in nucleophilic substitution reactions, electrophilic aromatic substitutions, and cross-coupling reactions. Researchers have explored its use as a building block for the synthesis of more complex molecules.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point is an important physical property. Experimental data indicate that it melts at a specific temperature (refer to relevant literature).

  • Solubility : Solubility in various solvents affects its practical utility. Researchers have investigated its solubility profile in different media.

  • Stability : Stability under various conditions (e.g., temperature, light, and moisture) impacts its shelf life and handling.


Scientific Research Applications

Synthesis of Pyrazoloquinolinyl Sulfonyl Fluorides

Wu and Qin (2023) describe a [3 + 2] cycloaddition reaction to synthesize various pyrazoloquinolinyl sulfonyl fluorides. This method showcases broad substrate specificity, mild conditions, and simplicity, highlighting its value in medicinal chemistry and other disciplines (Wu & Qin, 2023).

Quinoline Silyloxymethylsulfones Synthesis

Patel, Laha, and Moschitto (2022) report on the creation of quinoline silyloxymethylsulfones, which serve as intermediates for various sulfonyl derivatives. Their method is scalable and broadly applicable, significantly impacting quinoline and isoquinoline synthesis (Patel, Laha, & Moschitto, 2022).

Targeting Protein Binding Sites

Hett et al. (2015) discuss targeting tyrosine residues in protein binding sites using sulfonyl fluoride probes. Their work shows the potential of sulfonyl fluorides in structure-based molecular design and pharmacology (Hett et al., 2015).

Indirect Trace Fluoride Determination

Bayón et al. (1999) developed a method for trace fluoride determination in natural waters using ion chromatography and fluorimetry. This technique highlights the analytical utility of compounds like 6-Bromoquinoline-8-sulfonyl fluoride in environmental chemistry (Bayón et al., 1999).

Fluorimetry-Based Analytical Methods

Wolfbeis and Urbano (1983) describe a fluorimetric method for analyzing halides in organic materials. This technique, using compounds similar to 6-Bromoquinoline-8-sulfonyl fluoride, is sensitive and applicable for various halides (Wolfbeis & Urbano, 1983).

Safety And Hazards


  • Hazard Statements : 6-Bromoquinoline-8-sulfonyl fluoride is classified as hazardous. It is essential to handle it with care due to its potential to cause skin and eye irritation.

  • Precautionary Measures : Researchers working with this compound should follow safety protocols, including wearing appropriate protective gear and working in a well-ventilated area.


Future Directions

Future research directions for 6-Bromoquinoline-8-sulfonyl fluoride include:



  • Investigating its biological activity and potential therapeutic applications.

  • Developing more efficient synthetic routes.

  • Exploring modifications to enhance its reactivity or selectivity.


Please note that the above analysis is based on available literature, and researchers should refer to specific papers for in-depth details. For further insights, consult peer-reviewed articles and technical documents1.


properties

IUPAC Name

6-bromoquinoline-8-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLQMWPTVPNZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinoline-8-sulfonyl fluoride

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